molecular formula C11H16N2O B15321151 5-Methyl-2-(piperazin-1-yl)phenol

5-Methyl-2-(piperazin-1-yl)phenol

Cat. No.: B15321151
M. Wt: 192.26 g/mol
InChI Key: OGTCRRTZDYZMJS-UHFFFAOYSA-N
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Description

5-Methyl-2-(piperazin-1-yl)phenol is a chemical compound that features a phenol group substituted with a methyl group at the 5-position and a piperazine ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(piperazin-1-yl)phenol typically involves the reaction of 5-methyl-2-nitrophenol with piperazine. The nitro group is reduced to an amine, which then reacts with piperazine to form the desired product. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(piperazin-1-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-2-(piperazin-1-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(piperazin-1-yl)phenol involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(piperazin-1-yl)phenol is unique due to the specific substitution pattern on the phenol ring, which can influence its chemical reactivity and biological activity. The presence of both the methyl group and the piperazine ring can enhance its binding affinity to certain molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

5-methyl-2-piperazin-1-ylphenol

InChI

InChI=1S/C11H16N2O/c1-9-2-3-10(11(14)8-9)13-6-4-12-5-7-13/h2-3,8,12,14H,4-7H2,1H3

InChI Key

OGTCRRTZDYZMJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCNCC2)O

Origin of Product

United States

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